molecular formula C13H19NO B1392434 3-[(4-Isopropylbenzyl)oxy]azetidine CAS No. 1220028-11-4

3-[(4-Isopropylbenzyl)oxy]azetidine

Cat. No.: B1392434
CAS No.: 1220028-11-4
M. Wt: 205.3 g/mol
InChI Key: CFYINSAHQJZRJE-UHFFFAOYSA-N
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Description

3-[(4-Isopropylbenzyl)oxy]azetidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

Azetidines, including this compound, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride . More recently, the living anionic polymerization of activated aziridines and their copolymerization behavior with other reactive monomers such as ethylene oxide has been explored .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . This structure is significant in organic synthesis and medicinal chemistry .


Chemical Reactions Analysis

The reactivity of azetidines, including this compound, is driven by a considerable ring strain . Despite this, the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis and applications of metalated azetidines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.3 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available sources.

Scientific Research Applications

Discovery in Selective S1P Receptor Modulation

3-[(4-Isopropylbenzyl)oxy]azetidine, identified through extensive structure-activity relationship studies, is pivotal in the discovery of potent S1P1 receptor agonists like Siponimod (BAF312). Siponimod has completed phase 2 clinical trials for relapsing-remitting multiple sclerosis, showcasing the compound's significance in the field of neurology and immunomodulation (Pan et al., 2013).

Role in Heteroaromatic Synthesis

The introduction of azetidin-3-yl groups into heteroaromatic bases, using methods like the Minisci reaction, demonstrates the chemical versatility of compounds like this compound. This process is crucial in drug discovery, particularly in synthesizing inhibitors like gefitinib and hydroquinine (Duncton et al., 2009).

Advancements in Azetidine Synthesis

Innovative synthetic methods, such as gold-catalyzed intermolecular oxidation of alkynes, have been developed for azetidines. These advancements provide a framework for synthesizing functionalized azetidines, a class of compounds encompassing this compound, offering potential in various biochemical applications (Ye et al., 2011).

Applications in Enzyme Inhibition

Research into azetidine-2,4-diones (4-oxo-β-lactams), closely related to this compound, reveals their effectiveness as acylating agents for enzymes like human leukocyte elastase. These findings open up avenues in developing new therapeutic agents for inflammatory diseases (Mulchande et al., 2011).

Exploring Novel Synthons

The synthesis of functionalized azetidines, including those similar to this compound, has significant implications in medicinal chemistry. Their role as amino acid surrogates and applications in peptidomimetic and nucleic acid chemistry highlight their broad utility in drug development and biochemical research (Mehra et al., 2017).

Mechanism of Action

The mechanism of action of 3-[(4-Isopropylbenzyl)oxy]azetidine is largely dependent on the specific reaction conditions and the other compounds involved in the reaction . For example, in the aza Paternò–Büchi reaction, an imine and an alkene component react under photochemical conditions to form an azetidine .

Safety and Hazards

While specific safety and hazard information for 3-[(4-Isopropylbenzyl)oxy]azetidine was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. Azetidines in general are somewhat strong bases and can be combustible .

Future Directions

Azetidines, including 3-[(4-Isopropylbenzyl)oxy]azetidine, continue to be an area of interest in organic synthesis and medicinal chemistry . Future directions may include the development of new synthesis methods, further exploration of their reactivity, and their application in drug discovery, polymer synthesis, and as chiral templates .

Properties

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)9-15-13-7-14-8-13/h3-6,10,13-14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYINSAHQJZRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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